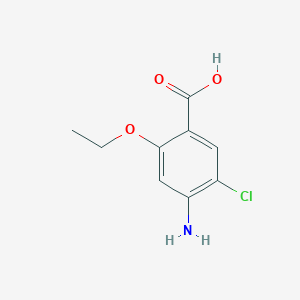

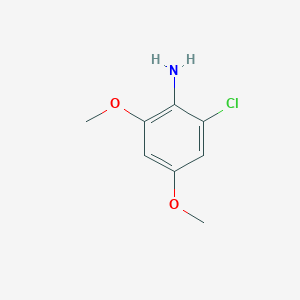

Ácido 4-amino-5-cloro-2-etoxibenzoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-Amino-5-chloro-2-ethoxybenzoic acid involves several steps, starting from basic aromatic acids or esters and employing methods like methylation, ethylation, oxidation, and reaction with potassium thiocyanate and bromine to introduce specific functional groups (Wang Yu, 2008). These synthetic routes highlight the complexity and versatility in the synthesis of chloro- and ethoxy-substituted benzoic acids.

Molecular Structure Analysis

The molecular structure of 4-Amino-5-chloro-2-methoxybenzoic acid has been extensively studied using spectroscopic techniques like FTIR, FT-Raman, UV, and NMR, along with computational methods such as density functional theory (DFT) to optimize the structure and predict vibrational frequencies, electronic properties, and non-linear optical properties (A. Poiyamozhi et al., 2012). These studies provide deep insights into the compound's molecular geometry, electronic transitions, and potential as a material for optical applications.

Chemical Reactions and Properties

4-Amino-5-chloro-2-methoxybenzoic acid and its derivatives have shown to be versatile intermediates for further chemical modifications. These compounds have been used to synthesize potent agonists and antagonists for 5-HT4 receptors, demonstrating the chemical reactivity and potential pharmacological applications of this molecular scaffold (D. Yang et al., 1997).

Aplicaciones Científicas De Investigación

Aplicaciones Ópticas No Lineales (NLO)

Ácido 4-amino-5-cloro-2-etoxibenzoico: ha sido estudiado por su potencial en aplicaciones ópticas no lineales. El compuesto puede sintetizarse y crecer como cristales únicos ópticamente transparentes, que son esenciales para los dispositivos NLO. Estos cristales exhiben alta transmitancia óptica y buena estabilidad térmica, lo que los hace adecuados para aplicaciones con láser de alta potencia .

Dispositivos de Limitación Óptica

La capacidad del material para limitar la transmisión óptica en ciertos umbrales lo convierte en un candidato para dispositivos de limitación óptica. Esto es particularmente útil para proteger los sensores y los ojos humanos de los daños causados por los pulsos láser intensos .

Investigación Farmacéutica

Hay evidencia que sugiere que This compound podría desarrollarse como un antidepresivo, dirigido al receptor 5HT4. Su metabolito bioactivo ha mostrado efectos inhibidores potentes sobre la actividad de la fosfodiesterasa, lo que es significativo en el contexto de la regulación del estado de ánimo .

Ciencia de Materiales

En ciencia de materiales, la forma cristalina del compuesto puede contribuir al desarrollo de materiales funcionales con propiedades deseables, como características dieléctricas, piezoeléctricas, piroeléctricas y ferroeléctricas .

Safety and Hazards

The safety information for 4-Amino-5-chloro-2-ethoxybenzoic acid includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Propiedades

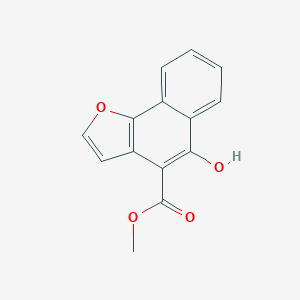

IUPAC Name |

4-amino-5-chloro-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGYOMHQGQZRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441418 | |

| Record name | 4-amino-5-chloro-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108282-38-8 | |

| Record name | 4-Amino-5-chloro-2-ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108282-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-5-chloro-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-amino-5-chloro-2-ethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common starting materials and synthetic routes for producing 4-Amino-5-chloro-2-ethoxybenzoic acid?

A1: 4-Amino-5-chloro-2-ethoxybenzoic acid is typically synthesized starting from sodium p-aminosalicylate. Two main routes have been explored:

Q2: How is 4-Amino-5-chloro-2-ethoxybenzoic acid used in the synthesis of more complex molecules?

A2: 4-Amino-5-chloro-2-ethoxybenzoic acid serves as a crucial building block in the synthesis of substituted benzamide derivatives, specifically those with gastroprokinetic properties. [] The synthesis involves reacting 4-Amino-5-chloro-2-ethoxybenzoic acid with a base to form a reactive intermediate. This intermediate is subsequently reacted with a substituted chlorophosphate derivative, followed by a substitution reaction with 2-aminomethyl-4-(4-fluorobenzyl)-morpholine. This sequence of reactions leads to the formation of substituted benzamide derivatives, including mosapride. []

Q3: What are the potential advantages of the synthetic routes described for 4-Amino-5-chloro-2-ethoxybenzoic acid and its subsequent use in synthesizing substituted benzamide derivatives?

A3: The research highlights the use of cost-effective starting materials and reactions conducted under mild conditions, potentially contributing to reduced production costs for the final compounds. [] Additionally, the reported procedures aim to improve the yield and purity of the final product by facilitating easy removal of by-products. [] This focus on efficient synthesis and purification underscores the importance of optimizing these processes for potential commercial applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)